molecular formula C22H15Br2FN2 B10932137 3,5-bis(3-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole

Cat. No.: B10932137
M. Wt: 486.2 g/mol
InChI Key: WCNUVKPZYJBHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(3-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromophenyl and fluorobenzyl groups attached to the pyrazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include:

    Solvents: Common solvents such as ethanol, methanol, or acetonitrile.

    Catalysts: Acidic or basic catalysts to facilitate the cyclization process.

    Temperature: Reactions are usually carried out at elevated temperatures ranging from 50°C to 150°C.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May lead to the formation of ketones or carboxylic acids.

    Reduction: May result in the formation of alcohols or amines.

    Substitution: May produce various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    Disruption of cellular processes: Affecting cell division, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(3-bromophenyl)-1H-pyrazole: Lacks the fluorobenzyl group, which may affect its chemical and biological properties.

    1-(3-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the bromophenyl groups, which may influence its reactivity and applications.

Uniqueness

3,5-bis(3-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole is unique due to the combination of bromophenyl and fluorobenzyl groups, which may confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives.

Properties

Molecular Formula

C22H15Br2FN2

Molecular Weight

486.2 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-1-[(3-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H15Br2FN2/c23-18-7-2-5-16(11-18)21-13-22(17-6-3-8-19(24)12-17)27(26-21)14-15-4-1-9-20(25)10-15/h1-13H,14H2

InChI Key

WCNUVKPZYJBHHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.